molecular formula C17H17FN4O2 B129609 (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine CAS No. 155271-90-2

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine

Katalognummer B129609
CAS-Nummer: 155271-90-2
Molekulargewicht: 328.34 g/mol
InChI-Schlüssel: GQASYARGKGWOGS-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, also known as XAC, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. XAC is a potent and selective antagonist of the adenosine A2A receptor, which is involved in a wide range of physiological processes, including cardiovascular function, immune response, and neurotransmission.

Wirkmechanismus

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is activated by adenosine. Adenosine is a neuromodulator that is involved in a wide range of physiological processes, including sleep regulation, cardiovascular function, and immune response. The A2A receptor is highly expressed in the brain, particularly in the basal ganglia, where it is involved in the regulation of movement. By blocking the A2A receptor, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine increases the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease, and improves motor function.
Biochemical and Physiological Effects
(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to have a number of biochemical and physiological effects, particularly in the brain. In addition to its effects on dopamine availability and motor function, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to modulate the release of other neurotransmitters, including glutamate and GABA. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is that it is not very soluble in water, which can make it difficult to administer in vivo. Another limitation is that (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine. One area of research is the development of more potent and selective A2A receptor antagonists. Another area of research is the development of new methods for administering (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Finally, more research is needed to understand the long-term effects of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine on the brain and other organs, particularly in the context of chronic administration.
Conclusion
In conclusion, (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has emerged as a promising tool for studying the role of the adenosine A2A receptor in various physiological processes, particularly in the context of neurodegenerative disorders. The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine is relatively straightforward, and its selectivity and potency make it a useful tool for researchers. However, further studies are needed to investigate the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine and to understand its long-term effects on the brain and other organs.

Synthesemethoden

The synthesis of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine involves the reaction of 8-bromo-2-fluorostyrene with ethyl 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in the presence of a palladium catalyst. This reaction yields (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine as the final product. The purity and yield of (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.

Wissenschaftliche Forschungsanwendungen

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. The adenosine A2A receptor is highly expressed in the basal ganglia, which are involved in the regulation of movement. (E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine has been shown to improve motor function in animal models of Parkinson's disease by blocking the A2A receptor and increasing the availability of dopamine, a neurotransmitter that is depleted in Parkinson's disease.

Eigenschaften

CAS-Nummer

155271-90-2

Produktname

(E)-1,3-Diethyl-8-(2-fluorostyryl)xanthine

Molekularformel

C17H17FN4O2

Molekulargewicht

328.34 g/mol

IUPAC-Name

1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C17H17FN4O2/c1-3-21-15-14(16(23)22(4-2)17(21)24)19-13(20-15)10-9-11-7-5-6-8-12(11)18/h5-10H,3-4H2,1-2H3,(H,19,20)/b10-9+

InChI-Schlüssel

GQASYARGKGWOGS-MDZDMXLPSA-N

Isomerische SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3F

SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F

Kanonische SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3F

Synonyme

1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(2-fluorophenyl)ethe nyl)-, (E)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.